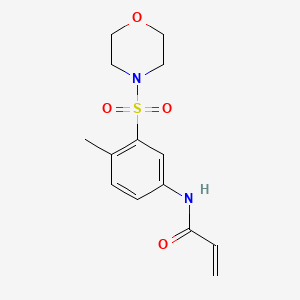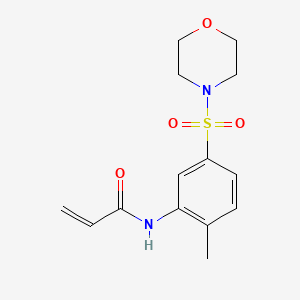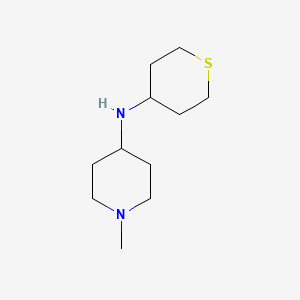
N-Butyl-1-phthalazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-1-phthalazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a phthalazinamine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-Butyl-1-phthalazinamine involves the inhibition of PKC activity. The compound binds to the regulatory domain of PKC, preventing its activation. This inhibition results in the downregulation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-Butyl-1-phthalazinamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-1-phthalazinamine has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for use in various biochemical and pharmacological assays. However, the compound's low solubility in water can limit its use in some experiments, requiring the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on N-Butyl-1-phthalazinamine. One area of research is the development of more efficient synthesis methods to improve the compound's yield and purity. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the compound's pharmacokinetics and toxicity need to be further studied to assess its safety and efficacy in vivo.
In conclusion, N-Butyl-1-phthalazinamine is a chemical compound that has potential therapeutic applications. The compound's ability to inhibit PKC activity has been shown to have potential applications in cancer treatment. The compound's high purity and ability to inhibit cancer cell growth make it suitable for use in various biochemical and pharmacological assays. However, the compound's low solubility in water can limit its use in some experiments. Further research is needed to investigate the compound's potential therapeutic applications in other diseases and assess its safety and efficacy in vivo.
Synthesemethoden
The synthesis of N-Butyl-1-phthalazinamine can be achieved using different methods. One of the methods involves the reaction of 4,5-diaminophthalazine with butyl bromide in the presence of a base. Another method involves the reaction of 4,5-diaminophthalazine with butyl isocyanate. Both methods have been reported to yield N-Butyl-1-phthalazinamine with high purity.
Wissenschaftliche Forschungsanwendungen
N-Butyl-1-phthalazinamine has been studied for its potential therapeutic applications. One of the significant areas of research is the compound's ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity has been shown to have potential therapeutic applications in cancer treatment.
Eigenschaften
IUPAC Name |
N-butylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-3-8-13-12-11-7-5-4-6-10(11)9-14-15-12/h4-7,9H,2-3,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSKLVMGCGRFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butylphthalazin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)


![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)


![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)
